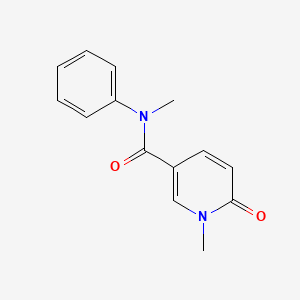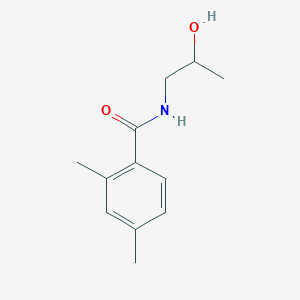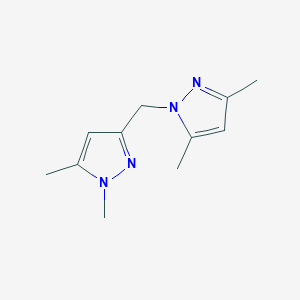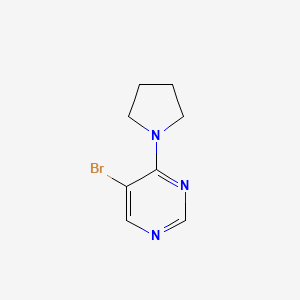
N-(2-Thiophen-2-yl-ethyl)-acetamide
Übersicht
Beschreibung
N-(2-Thiophen-2-yl-ethyl)-acetamide, also known as TETA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-Thiophen-2-yl-ethyl)-acetamide has been studied in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, this compound has been used as a chelating agent for heavy metal removal from wastewater.
Wirkmechanismus
N-(2-Thiophen-2-yl-ethyl)-acetamide exerts its pharmacological effects through various mechanisms. In anti-inflammatory and antioxidant activities, this compound acts by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. In antitumor activity, this compound induces apoptosis and inhibits angiogenesis. In MOF synthesis, this compound acts as a bridging ligand to form stable metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. In vitro studies have shown that this compound can cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders. This compound has also been shown to have a protective effect on the liver, kidney, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Thiophen-2-yl-ethyl)-acetamide has several advantages for lab experiments, including its low cost, easy synthesis, and high purity. However, this compound has limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-Thiophen-2-yl-ethyl)-acetamide. In medicinal chemistry, this compound derivatives with improved pharmacological properties can be synthesized and tested for their efficacy in the treatment of various diseases. In material science, this compound-based MOFs can be further optimized for gas storage and separation. In environmental science, this compound can be used in combination with other chelating agents for the removal of heavy metals from wastewater. Overall, this compound has great potential for various applications and warrants further investigation.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its easy synthesis, low cost, and high purity make it an attractive candidate for scientific research. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXIOBHDYQZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)


![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)



